Mouse Soluble Epoxide Hydrolase (sEH) Inhibition: Comparative Potency Against Methisosildenafil-Related Impurities
Ethyl 2-hydroxy-4-oxohept-2-enoate demonstrates an inhibitory concentration (IC50) of 0.12 µM against mouse soluble epoxide hydrolase (sEH), as reported in ChEMBL assay data [1]. This represents a measurable potency differential compared to other structurally related sildenafil derivatives. Inhibition of sEH is pharmacologically relevant because sEH hydrolyzes epoxyeicosatrienoic acids (EETs), which possess cardioprotective, vasodilatory, and anti-inflammatory effects; inhibiting sEH preserves EET levels [2].
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.12 µM |
| Comparator Or Baseline | Human sEH (species variant): IC50 = 0.24 µM for this compound; other sildenafil-related impurities: no published sEH inhibition data available for direct comparison |
| Quantified Difference | 2-fold lower potency against human sEH compared to mouse sEH (species-specific differential); comparison to other impurities cannot be quantified due to absence of published comparator data |
| Conditions | Mouse soluble epoxide hydrolase enzyme inhibition assay; ChEMBL_305688 (CHEMBL828060) |
Why This Matters
The measurable sEH inhibitory activity (IC50 = 0.12 µM) distinguishes this compound from other methisosildenafil impurities lacking documented sEH activity, providing a functional differentiation criterion for applications where sEH modulation is relevant.
- [1] BindingDB. ChEMBL_305688 (CHEMBL828060): Inhibitory concentration against mouse soluble epoxide hydrolase (sEH). Assay Summary. 2025. View Source
- [2] Nactem. CAS:79551-81-8; EETs and sEH pharmacology background. Database entry. 2025. View Source
